Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 6-Chloro-7-methylquinoline (CAS: 86984-27-2)
Abstract: This technical guide provides a comprehensive overview of 6-Chloro-7-methylquinoline (CAS No. 86984-27-2), a substituted quinoline of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the development of novel therapeutic agents. This document details its physicochemical properties, outlines a robust synthetic protocol, discusses methods for its analytical characterization, explores its potential applications in drug discovery, and provides essential safety and handling guidelines. The information is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
6-Chloro-7-methylquinoline is a solid, bicyclic aromatic heterocycle. The strategic placement of the chloro and methyl groups on the benzene portion of the quinoline scaffold creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.
Chemical Structure
The molecular structure consists of a quinoline core with a chlorine atom at the C6 position and a methyl group at the C7 position.
Caption: Molecular structure of 6-Chloro-7-methylquinoline.
Physicochemical Data Summary
The fundamental properties of 6-Chloro-7-methylquinoline are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 86984-27-2 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| MDL Number | MFCD02683297 | [1][3] |
| Purity Specification | Typically ≥95% | [4] |
| Appearance | White to light yellow solid | |
| Storage Conditions | Store long-term in a cool, dry place. For optimal stability, store sealed in dry conditions at 2-8°C. | [1][4] |
Synthesis and Purification Protocol
While multiple routes to quinoline cores exist, the Skraup synthesis remains a robust and classic method. A plausible and efficient synthesis of 6-Chloro-7-methylquinoline can be achieved via a modified Skraup reaction starting from 4-chloro-3-methylaniline. The causality for this choice lies in the commercial availability of the aniline precursor and the reliability of the Skraup cyclization for generating the quinoline scaffold.
Proposed Synthetic Workflow: Modified Skraup Reaction
The reaction involves the cyclization of 4-chloro-3-methylaniline with glycerol in the presence of an acid catalyst (sulfuric acid) and an oxidizing agent. The oxidizing agent is crucial for the dehydrogenation of the intermediate dihydroquinoline to form the aromatic quinoline ring.
Caption: Workflow for the synthesis of 6-Chloro-7-methylquinoline.
Step-by-Step Experimental Protocol
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Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add 98 g of concentrated sulfuric acid to 123 g (1.34 mol) of glycerol.
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Addition of Reactants: To the stirred mixture, add 56.6 g (0.40 mol) of 4-chloro-3-methylaniline. Following this, slowly add 49 g (0.40 mol) of nitrobenzene, which serves as the oxidizing agent.
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Heating: Heat the reaction mixture gently in a fume hood using a heating mantle. The reaction is exothermic and will begin to boil vigorously. Be prepared to remove the heat source to maintain control. Once the initial vigorous reaction subsides, heat the mixture under reflux for approximately 3-4 hours.
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Work-up and Neutralization: Allow the mixture to cool. Cautiously dilute with 500 mL of water. Transfer the mixture to a larger flask suitable for steam distillation and remove the excess unreacted nitrobenzene.
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Isolation of Product: After removing the nitrobenzene, make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide until the quinoline base separates.
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Purification: Steam distill the alkaline solution. The 6-Chloro-7-methylquinoline will co-distill with the steam. Collect the distillate until it is no longer oily. Separate the oily product layer. The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product. Combine the organic extracts with the main product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
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Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized 6-Chloro-7-methylquinoline is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.[5]
Analytical Workflow
Caption: Workflow for analytical characterization and purity assessment.
Expected Spectroscopic Data
The following table summarizes the expected spectral characteristics based on the structure and data from analogous compounds like 6-chloroquinoline.[6]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.8-8.9 ppm (dd, 1H, H2), δ ~8.0-8.1 ppm (d, 1H, H4), δ ~7.9-8.0 ppm (s, 1H, H5), δ ~7.4-7.5 ppm (s, 1H, H8), δ ~7.3-7.4 ppm (dd, 1H, H3), δ ~2.5 ppm (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (~120-150 ppm) for 9 carbons, and one signal in the aliphatic region (~15-20 ppm) for the methyl carbon. The carbon bearing the chlorine (C6) and the nitrogen-adjacent carbons (C2, C8a) will have distinct shifts. |
| FT-IR (KBr) | ~3050-3100 cm⁻¹ (Aromatic C-H stretch), ~2920-2970 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500, 1450 cm⁻¹ (C=C and C=N ring stretching), ~1000-1100 cm⁻¹ (C-Cl stretch). |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 177. Isotope Peak (M+2): m/z 179 (approx. 1/3 intensity of M⁺, characteristic of one chlorine atom). Key Fragments: m/z 142 ([M-Cl]⁺), m/z 115 ([M-Cl-HCN]⁺). |
Applications in Research and Drug Development
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[7] Substituted quinolines are central to drugs with anticancer, antiviral, antimalarial, and anti-inflammatory properties.[7][8][9]
Role as a Medicinal Chemistry Scaffold
6-Chloro-7-methylquinoline is an ideal starting point for generating libraries of novel compounds. The chlorine at the C6 position is a key modulator of biological activity and can be a site for nucleophilic substitution or cross-coupling reactions. The quinoline nitrogen can be quaternized, and the aromatic rings can undergo further functionalization.
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Anticancer Potential: The presence of a 6-chloro substituent on the quinoline ring has been specifically correlated with potent anticancer activity.[8] Derivatives of 7-chloroquinoline have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers.[10][11] This suggests that 6-Chloro-7-methylquinoline is a high-potential scaffold for developing new oncology drug candidates.
-
Antiviral Activity: Chloro-substituted quinolines have shown significant inhibitory activity against viruses such as the Respiratory Syncytial Virus (RSV), with the 6-chloro position being particularly effective.[9] This highlights its potential in the synthesis of novel antiviral agents.
Caption: Drug discovery potential of the 6-Chloro-7-methylquinoline scaffold.
Safety, Handling, and Storage
Proper handling of 6-Chloro-7-methylquinoline is essential in a laboratory setting. The safety information is based on data for structurally related chloroquinolines and methylquinolines.[12][13][14]
Hazard Identification
Based on analogous compounds, 6-Chloro-7-methylquinoline should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
STOT Single Exposure: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[15]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[12]
-
Respiratory Protection: If ventilation is inadequate or dust/vapors are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Pharma Info Source. (n.d.). CAS 612-57-7 suppliers, 6-Chloro quinoline suppliers. Retrieved from [Link]
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Kumar, A., et al. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(19), 6782-6790. Available from: [Link]
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2765–2784. Available from: [Link]
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Desai, N. C., & Trivedi, P. B. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(3), 461-464. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]
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Scapecchi, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium–Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]
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Sharma, K., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 190, 112123. Available from: [Link]
- Larsen, R. D., & Reider, P. J. (1992). U.S. Patent No. 5,126,456. Washington, DC: U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... Retrieved from [Link]
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DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]
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de F. C. Alves, M., et al. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 29(10), 2210-2221. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]
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